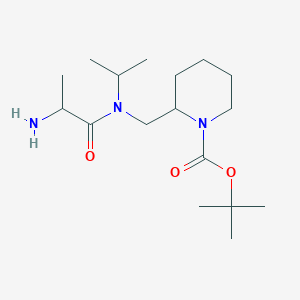

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate

Description

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate is a chiral, Boc-protected piperidine derivative featuring a secondary amide side chain with an isopropyl group and a primary amine. This compound is structurally characterized by:

- A six-membered piperidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position.

- A (S)-2-amino-N-isopropylpropanamido substituent at the 2-position of the piperidine ring, connected via a methylene linker.

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H33N3O3/c1-12(2)20(15(21)13(3)18)11-14-9-7-8-10-19(14)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

PVFWFAOPEOQIMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule can be dissected into three modular components (Figure 1):

- Piperidine backbone with a Boc-protected amine.

- Methylene linker for side-chain attachment.

- (S)-2-Amino-N-isopropylpropanamide moiety.

Key challenges :

- Stereoselective introduction of the (S)-amino group.

- Chemoselective functionalization of the piperidine nitrogen.

- Stability of the Boc group under reaction conditions.

Established Synthetic Routes

Boc Protection of Piperidine Derivatives

The Boc group is typically introduced early to shield the piperidine nitrogen. A widely cited method involves:

- Starting material : 2-(Aminomethyl)piperidine.

- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) using 1.2 equivalents of triethylamine (TEA) at 0–25°C for 4–6 hours.

Side-Chain Installation via Amide Coupling

The (S)-2-amino-N-isopropylpropanamide side chain is introduced via coupling reactions. Two predominant strategies exist:

Carbodiimide-Mediated Coupling

- Activation : (S)-2-Amino-N-isopropylpropanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

- Coupling : Reacted with Boc-protected 2-(aminomethyl)piperidine at 0°C → 25°C for 12–18 hours.

Mixed Carbonate Approach

An alternative employs in situ generation of an acyl chloride:

Stereochemical Control and Resolution

The (S)-configuration is critical for bioactivity. Key methodologies include:

Chiral Pool Synthesis

Industrial-Scale Optimizations

Solvent Selection

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Epimerization Risk | Scalability |

|---|---|---|---|---|

| EDC/HOBt coupling | 70–78% | 12–18 h | Moderate | Moderate |

| Acyl chloride coupling | 82–88% | 2–4 h | Low | High |

| Enzymatic resolution | 65–70% | 24–48 h | None | Low |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halides, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of biologically active compounds.

Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle

- Target Compound : Piperidine (6-membered ring), which reduces ring strain compared to pyrrolidine and allows for distinct conformational flexibility .

- Compound 1 (): Pyrrolidine (5-membered ring), increasing ring strain but favoring compact stereoelectronic environments for catalysis or binding .

- Compound 58 (): Pyrrolidine with a peptide chain, emphasizing rigidity for peptide backbone alignment .

Side-Chain Substituents

- Target Compound: Features a simple amino-isopropylpropanamido group, enabling nucleophilic reactivity at the primary amine.

- Compound 58 : Contains a branched peptide sequence (leucine and valine residues), tailored for protease resistance or biomolecular recognition .

Physical and Spectroscopic Properties

- Melting Point :

- Chromatography :

- Spectroscopy :

Key Research Findings

Synthetic Efficiency: Reductive amination (used in Compound 1) offers higher atom economy for secondary amine formation compared to peptide coupling (Compound 58), but the latter ensures precise stereocontrol .

Side-Chain Impact : Hydrophobic substituents (e.g., cycloheptylethyl in Compound 1) significantly alter solubility, necessitating tailored purification protocols .

Boc Group Utility : All three compounds leverage the Boc group for amine protection, which is cleavable under acidic conditions without disturbing amide bonds .

Q & A

Q. What are the key steps in synthesizing tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves coupling (S)-1-Boc-piperidine-2-carboxylic acid with an intermediate under peptide-like conditions. Key steps include:

- Activation : Use HBTU (2.1 eq) as a coupling agent in dry dichloromethane (DCM) with NEt₃ (2.0 eq) to activate the carboxyl group .

- Reaction Time : Stirring at room temperature for 4 days ensures complete amide bond formation .

- Purification : Column chromatography (basic alumina, PE/EtOAc/MeOH 90:30:4) achieves >95% purity .

Optimization Tips : - Monitor reaction progress via TLC or LC-MS to adjust stoichiometry.

- Use anhydrous solvents and inert atmospheres to minimize side reactions.

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using δ values and coupling constants (e.g., diastereotopic protons near the piperidine ring). reports δ 1.45 ppm for tert-butyl protons and δ 4.2–4.5 ppm for carbamate NH groups .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify (S)-configuration .

Q. What purification techniques are recommended for isolating this compound with high purity?

Methodological Answer:

- Column Chromatography : Use silica or alumina columns with gradients of non-polar (PE) to polar (EtOAc/MeOH) solvents to separate polar byproducts .

- Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) for crystalline intermediates.

- HPLC Prep : For trace impurities, employ reverse-phase HPLC with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers address challenges in maintaining stereochemical integrity during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-Boc-piperidine-2-carboxylic acid) to enforce stereochemistry .

- Reaction Monitoring : Employ chiral derivatization agents (e.g., Mosher’s acid) followed by ¹H NMR to detect racemization .

- Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization during amide bond formation .

Q. What are the critical factors influencing the stability of this compound under different experimental conditions?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .

- pH Sensitivity : Avoid strongly acidic/basic conditions (e.g., TFA deprotection) unless intentional.

- Light/Oxidation : Protect from UV light and strong oxidizers (e.g., peroxides), which degrade the piperidine ring .

Q. How can contradictory data regarding solubility and formulation be resolved in preclinical studies?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (polar aprotic) vs. PEG-400 (biocompatible) using dynamic light scattering (DLS) .

- Log P Analysis : Calculate partition coefficients (e.g., using PubChem data, Log S ≈ –3.5) to predict lipid membrane permeability .

- Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve aqueous solubility for in vivo assays .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Trapping : Quench reactive intermediates (e.g., acyl ureas) with scavengers like polymer-bound amines .

- Catalytic Optimization : Screen palladium or organocatalysts for Suzuki couplings (if boronate intermediates are used) .

- Scale-Up Adjustments : Increase equivalents of limiting reagents (e.g., HBTU) by 10–20% for large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.